4-Hexylphenylboronic acid chemical properties
4-Hexylphenylboronic acid chemical properties
An In-depth Technical Guide to 4-Hexylphenylboronic Acid
Introduction
4-Hexylphenylboronic acid, a member of the arylboronic acid family, is a versatile organic compound with significant applications in organic synthesis, materials science, and medicinal chemistry.[1] Its utility stems from the presence of the boronic acid functional group, which enables it to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The hydrophobic hexyl group attached to the phenyl ring allows for its incorporation into various organic matrices, enhancing the properties of polymers and improving the solubility of active pharmaceutical ingredients.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-hexylphenylboronic acid for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-hexylphenylboronic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| IUPAC Name | (4-hexylphenyl)boronic acid | [2] |
| Synonyms | 4-Hexylbenzeneboronic acid | [1][3] |
| CAS Number | 105365-50-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₉BO₂ | [1][2][3][4] |
| Molecular Weight | 206.09 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 81 - 84 °C | [1] |
| Purity | ≥97% | [3] |
| SMILES | CCCCC1=CC=C(C=C1)B(O)O | [2] |
| InChI | InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3 | [2] |
| InChIKey | CFYBKGAFWFRFRJ-UHFFFAOYSA-N | [2] |
| Storage | Inert atmosphere, 2-8°C or at -20°C | [3][4] |
Reactivity and Key Reactions
Boronic acids are generally mild Lewis acids that are stable and easy to handle, making them important reagents in organic synthesis.[6][7] The reactivity of 4-hexylphenylboronic acid is primarily centered around the boronic acid moiety.
2.1 Suzuki-Miyaura Cross-Coupling Reaction
4-Hexylphenylboronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide or triflate.[1][8] This reaction is widely used to synthesize biaryls and other complex organic molecules.[7][9]
2.2 Formation of Boronic Esters
Boronic acids react with alcohols and diols to form boronic esters.[6][7] This reversible reaction can be used to protect diols or to modify the properties of the boronic acid for specific applications.[6][7]
2.3 Dehydration to Boroxines
The dehydration of boronic acids, often through heating, leads to the formation of boroxines, which are trimeric anhydrides.[6][7] It is important to note that commercially available arylboronic acids may contain these boroxine anhydrides, which can affect their reactivity.[10]
Experimental Protocols
3.1 General Synthesis of 4-Hexylphenylboronic Acid
A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][11]
-
Step 1: Formation of the Grignard Reagent: 4-Bromo-1-hexylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form 4-hexylphenylmagnesium bromide.
-
Step 2: Reaction with Trialkyl Borate: The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or tri-n-butyl borate, at a low temperature (e.g., -78 °C).[11][12]
-
Step 3: Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield 4-hexylphenylboronic acid.[7][12]
3.2 Purification by Recrystallization
To ensure high reactivity, especially in Suzuki-Miyaura coupling, it is often necessary to recrystallize commercial 4-hexylphenylboronic acid to remove any boroxine anhydrides.[10]
-
Procedure: The crude 4-hexylphenylboronic acid is dissolved in a minimal amount of a hot solvent, such as water or a mixed solvent system.[10] The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
3.3 Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of 4-hexylphenylboronic acid with an aryl bromide.
-
Reagents and Materials:
-
Procedure:
-
To a reaction vessel, add the aryl bromide, 4-hexylphenylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Purge the vessel with an inert gas.
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst (typically 0.1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[8]
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Applications in Research and Drug Development
4-Hexylphenylboronic acid is a valuable tool in various scientific and industrial fields.
4.1 Organic Synthesis
It serves as a fundamental building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its participation in Suzuki-Miyaura coupling allows for the construction of biaryl structures, which are common motifs in many biologically active compounds.
4.2 Materials Science
The hydrophobic hexyl chain makes 4-hexylphenylboronic acid suitable for incorporation into polymers and other materials.[1] This can enhance properties such as conductivity and strength, leading to the development of advanced materials like those used in Organic Light Emitting Diodes (OLEDs).[9]
4.3 Medicinal Chemistry and Drug Development
Phenylboronic acid derivatives have gained attention for their biological activity and potential applications in targeted cancer therapy.[14] They can act as enzyme inhibitors, for example, by targeting proteasomes, which are involved in cancer cell growth.[14] The ability of boronic acids to reversibly bind to diols is also exploited in the development of sensors for carbohydrates like glucose and in drug delivery systems.[1][15]
4.4 Bioconjugation and Sensor Technology
In biochemistry, 4-hexylphenylboronic acid can be used to modify biomolecules, such as proteins and nucleic acids.[1] This allows for the attachment of functional groups for applications in drug delivery and diagnostics.[1] Furthermore, its ability to bind with diols makes it a candidate for use in sensors designed to detect sugars and other biomolecules.[1]
Safety and Handling
According to GHS hazard statements, 4-hexylphenylboronic acid causes skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.[3][4]
Conclusion
4-Hexylphenylboronic acid is a highly valuable and versatile chemical compound with a broad range of applications. Its unique combination of a reactive boronic acid group and a hydrophobic alkyl chain makes it an essential building block in the synthesis of advanced materials, complex organic molecules, and potential therapeutic agents. A thorough understanding of its chemical properties and reactivity is crucial for its effective utilization in research and development.
References
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- 2. 4-Hexylphenylboronic Acid | C12H19BO2 | CID 4197864 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. boronmolecular.com [boronmolecular.com]
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- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
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